Product packaging for 2-([1,1'-Biphenyl]-4-yl)acetaldehyde(Cat. No.:CAS No. 61502-90-7)

2-([1,1'-Biphenyl]-4-yl)acetaldehyde

Cat. No.: B106197
CAS No.: 61502-90-7
M. Wt: 196.24 g/mol
InChI Key: OIDMZCMVYZLDLI-UHFFFAOYSA-N
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Description

2-([1,1'-Biphenyl]-4-yl)acetaldehyde (CAS 61502-90-7) is a high-purity organic compound that serves as a versatile building block in advanced chemical synthesis and materials science research. With the molecular formula C14H12O and a molecular weight of 196.24 g/mol, this compound features a reactive aldehyde group tethered to a biphenyl system, making it a valuable precursor for the construction of more complex molecular architectures . Researchers utilize this acetaldehyde derivative primarily in the development of specialty polymers and ligands for catalytic systems, leveraging its biphenyl core to influence material properties and stereoelectronic environments . The compound's structure allows it to participate in key organic transformations, including condensation and nucleophilic addition reactions, facilitating the creation of novel compounds for pharmaceutical intermediates and functional materials. As a member of the phenylacetaldehyde family, it is also of interest in fragrance and flavor research, as related compounds are known to impart honey-like, sweet, and rose nuances . Strictly for Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O B106197 2-([1,1'-Biphenyl]-4-yl)acetaldehyde CAS No. 61502-90-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-phenylphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDMZCMVYZLDLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392980
Record name 4-biphenylacetaldehyde
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Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61502-90-7
Record name 4-biphenylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name biphenyl-4-ylacetaldehyde
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Synthetic Methodologies and Chemical Transformations

Direct Synthesis Strategies for 2-([1,1'-Biphenyl]-4-yl)acetaldehyde

Direct synthesis of this compound can be approached through several strategic pathways, each with its own set of reagents and conditions that influence efficiency and substrate compatibility.

Reduction of methyl 2-([1,1'-biphenyl]-4-yl)acetate to an alcohol intermediate and subsequent oxidation

A reliable two-step method to synthesize the target aldehyde begins with the corresponding ester, methyl 2-([1,1'-biphenyl]-4-yl)acetate.

Reduction to Alcohol: The first step involves the reduction of the ester to the primary alcohol, 2-([1,1'-biphenyl]-4-yl)ethanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation. libretexts.orgmasterorganicchemistry.comyoutube.com LiAlH₄ is a potent source of hydride ions (H⁻) and is capable of reducing esters and carboxylic acids to primary alcohols, whereas a milder reducing agent like sodium borohydride (NaBH₄) is generally not strong enough for this purpose. libretexts.org The reaction is typically carried out in an anhydrous ether solvent, followed by a careful aqueous workup to neutralize the reactive aluminum species and protonate the resulting alkoxide to yield the alcohol. masterorganicchemistry.com

Oxidation to Aldehyde: The intermediate alcohol, 2-([1,1'-biphenyl]-4-yl)ethanol, is then oxidized to the desired aldehyde. To prevent overoxidation to the carboxylic acid, a mild and selective oxidizing agent is required. The Swern oxidation is a well-established method that meets these criteria. chemistrysteps.comwikipedia.org This procedure uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (typically around -78 °C), followed by the addition of a hindered organic base like triethylamine. wikipedia.orgmissouri.edu The Swern oxidation is known for its mild conditions and wide functional group tolerance, making it an excellent choice for converting primary alcohols to aldehydes without further oxidation. chemistrysteps.comwikipedia.orgmissouri.edu Alternative mild oxidation procedures include using pyridinium chlorochromate (PCC). chemistrysteps.com

StepReactantKey ReagentsProduct
1. ReductionMethyl 2-([1,1'-biphenyl]-4-yl)acetate1. LiAlH₄ 2. H₂O2-([1,1'-Biphenyl]-4-yl)ethanol
2. Oxidation2-([1,1'-Biphenyl]-4-yl)ethanol1. (COCl)₂, DMSO 2. Et₃NThis compound

Palladium-catalyzed α-arylation of acetaldehyde (B116499) enolate equivalents for synthesizing α-arylated carbonyl compounds, including potentially the target compound

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The α-arylation of carbonyl compounds is a powerful method for creating molecules like this compound. nih.gov This reaction involves coupling an enolate or its equivalent with an aryl halide.

To achieve regiocontrol and avoid issues with the self-condensation of acetaldehyde, a stable enolate equivalent is often used, such as a trimethylsilyl enol ether. nih.gov The reaction would involve the coupling of the trimethylsilyl enol ether of acetaldehyde with a 4-halobiphenyl (e.g., 4-bromobiphenyl or 4-chlorobiphenyl). The catalyst system typically consists of a palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a sterically hindered, electron-rich phosphine (B1218219) ligand like tri-tert-butylphosphine (t-Bu₃P). nih.gov In some procedures, additives like metal fluorides are used to facilitate the activation of the silyl enol ether. berkeley.edu The proposed mechanism involves the formation of an arylpalladium enolate intermediate, from which the final product is formed via reductive elimination. nih.gov

ComponentExample
Acetaldehyde EquivalentTrimethylsilyl enol ether of acetaldehyde
Aryl Halide4-Bromobiphenyl
Palladium CatalystPd₂(dba)₃ / Tri-tert-butylphosphine
AdditiveTributyltin fluoride or other metal fluorides

Meerwein arylation employing aryldiazonium salts for accessing α-arylated carbonyl compounds

As an alternative to metal-catalyzed methods, the Meerwein arylation offers a radical-based approach to form the α-aryl linkage. wikipedia.orgorganicreactions.org This reaction utilizes an aryldiazonium salt, which can be prepared from the corresponding aniline (B41778) (4-aminobiphenyl), as the source of an aryl radical. wikipedia.org

The aryldiazonium salt is reacted with an electron-poor alkene, often in the presence of a metal salt like a copper salt. wikipedia.org To synthesize an α-arylated acetaldehyde, an acetaldehyde enolate equivalent such as ethyl vinyl ether can be used. The aryl radical, generated from the diazonium salt, adds across the double bond of the vinyl ether. The resulting radical intermediate is then oxidized and hydrolyzed to yield the final α-arylated aldehyde product. This method is particularly attractive for its use of readily available starting materials. wikipedia.orgnih.govnih.govresearchgate.net

Synthesis of related biphenyl-containing oxoacetaldehydes (e.g., 2-(Biphenyl-4-yl)-2-oxoacetaldehyde) from biphenyl (B1667301) ethanone

The synthesis of the related α-ketoaldehyde, 2-(biphenyl-4-yl)-2-oxoacetaldehyde (also known as biphenyl-4-ylglyoxal), can be accomplished through the oxidation of 1-([1,1'-biphenyl]-4-yl)ethanone (4-acetylbiphenyl). A classic and effective reagent for the oxidation of an α-methyl ketone to an α-ketoaldehyde is selenium dioxide (SeO₂). orgsyn.org The reaction is typically carried out by refluxing the ketone with a stoichiometric amount of SeO₂ in a solvent such as dioxane, often with a small amount of water present. orgsyn.org This method provides a direct route to arylglyoxals, which are valuable intermediates in the synthesis of various heterocyclic compounds. nih.gov

Derivatization and Functionalization Reactions of the Aldehyde Moiety of this compound and Related Aldehydes

The aldehyde functional group is highly versatile and serves as a key handle for a multitude of chemical transformations, allowing for the synthesis of more complex molecular architectures.

Formation of imidazole derivatives from biphenyl-4-yl-2-oxoacetaldehyde with aromatic aldehydes

The α-ketoaldehyde, 2-(biphenyl-4-yl)-2-oxoacetaldehyde, is an excellent precursor for the synthesis of highly substituted imidazole derivatives. In a well-established multicomponent reaction, this α-dicarbonyl compound can be condensed with an aromatic aldehyde and a source of ammonia. biotechjournal.in

Ammonium acetate (B1210297) is commonly used as it conveniently serves as both the ammonia source and a mild acidic catalyst. echemcom.comkoreascience.kr The reaction involves the one-pot condensation of the three components—biphenyl-4-yl-2-oxoacetaldehyde (or an analogous 1,2-dicarbonyl compound like benzil), an aromatic aldehyde, and ammonium acetate—typically by heating in a solvent like ethanol or acetic acid. biotechjournal.inechemcom.comkoreascience.kr This versatile synthesis leads to the formation of 2,4,5-triaryl-1H-imidazoles, where the biphenyl group from the starting glyoxal becomes one of the substituents on the imidazole ring. journalijar.comnih.gov

Reactant 1Reactant 2Reactant 3Product Type
2-(Biphenyl-4-yl)-2-oxoacetaldehydeAromatic Aldehyde (Ar-CHO)Ammonium Acetate2-Aryl-4-(biphenyl-4-yl)-1H-imidazole

Condensation Reactions

Biphenyl-containing aldehydes are valuable precursors in multicomponent condensation reactions for the synthesis of complex heterocyclic structures. One notable example is their use in the formation of imidazole derivatives. In a one-pot synthesis, a biphenyl-containing aldehyde can react with benzil, and an amine source like biphenylamine in the presence of a catalyst. This reaction proceeds through a series of condensation steps to yield highly substituted imidazole products. The synthesis of tetraphenylimidazole derivatives, for instance, often utilizes benzaldehyde derivatives, aniline derivatives, and ammonium acetate as starting materials in a multicomponent, one-pot method. researchgate.net Various catalysts can be employed to enhance the efficiency and sustainability of this reaction. researchgate.net These reactions are significant for creating compounds with potential applications in materials science and medicinal chemistry.

ReactantsCatalyst/ConditionsProduct Type
Biphenyl-containing aldehyde, Benzil, BiphenylamineAcid or Lewis acid catalyst, Solvent-free or refluxSubstituted imidazole derivative
Benzaldehyde derivatives, Aniline derivatives, Ammonium acetateVarious catalysts, One-pot methodTetraphenylimidazole derivatives

Reaction with Hydroxylamine to Form Oximes

The aldehyde functional group in this compound and related compounds readily reacts with hydroxylamine to form oximes. This is a standard condensation reaction where the carbonyl group of the aldehyde reacts with hydroxylamine (NH₂OH) to produce an aldoxime and a water molecule. wikipedia.orgchemtube3d.comdoubtnut.combyjus.com The reaction is typically carried out in a weakly acidic medium to facilitate the nucleophilic attack of the hydroxylamine on the carbonyl carbon. byjus.com For instance, a compound like 2-(biphenyl-4-yl)-2-oxoacetaldehyde would react with hydroxylamine to yield 2-(biphenyl-4-yl)-2-oxoacetaldehyde oxime. These oxime derivatives are stable, often crystalline, compounds and serve as important intermediates in organic synthesis, for example, in the Beckmann rearrangement to form amides. wikipedia.org

Aldehyde/KetoneReagentProduct
AcetaldehydeHydroxylamineAcetaldoxime byjus.com
AcetoneHydroxylamineAcetoxime byjus.com
BenzaldehydeHydroxylamineBenzaldoxime byjus.com

Dynamic Covalent Reactions

The aldehyde moiety within biphenyl skeletons is a key component in the field of dynamic covalent chemistry. This area of chemistry utilizes reversible reactions to form stable, yet adaptable, molecular structures. Biphenyl derivatives containing an aldehyde group can participate in dynamic covalent reactions with nucleophiles such as amines and alcohols. dntb.gov.ua For example, the reaction with a primary amine leads to the reversible formation of an imine, while reaction with an alcohol can form a hemiacetal. These reversible C-N and C-O bond formations allow for the creation of dynamic combinatorial libraries, where the components of a mixture can rearrange to form the most thermodynamically stable product under specific conditions. The equilibrium between the open aldehyde form and a cyclic hemiaminal within certain biphenyl derivatives has been exploited for the dynamic incorporation of a wide range of alcohols, thiols, and amines. dntb.gov.ua This approach is useful for developing sensors, self-healing materials, and responsive molecular systems. nih.govresearchgate.netnih.gov

Transformations Involving the Biphenyl Moiety of this compound Derivatives

Cross-Coupling Reactions

The construction of the core biphenyl scaffold is frequently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent and versatile method. wikipedia.org This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. researchgate.netnih.gov For the synthesis of derivatives like 4-biphenylcarboxaldehyde, 4-bromobenzaldehyde can be coupled with phenylboronic acid. orgsyn.org The Suzuki-Miyaura reaction is highly valued for its tolerance of a wide range of functional groups, high yields, and the commercial availability of its starting materials. researchgate.netmdpi.com Modifications to the standard Suzuki protocol, such as using palladium acetate and triphenylphosphine to generate the active palladium(0) catalyst in situ, have made the process more efficient and scalable. orgsyn.org

Aryl HalideAryl Boronic AcidCatalyst SystemProduct
4-BromobenzaldehydePhenylboronic acidPd(OAc)₂ / PPh₃, Na₂CO₃4-Biphenylcarboxaldehyde orgsyn.org
Aryl HalideFluorinated Boronic AcidPalladium complex, K₃PO₄Fluorinated Biphenyl rsc.org
IodobenzeneArylboronateCu catalyst, PhenanthrolineFluorinated Biphenyl rsc.org

Electrophilic Substitution Reactions

The biphenyl system, consisting of two connected benzene (B151609) rings, can undergo electrophilic aromatic substitution reactions, similar to benzene itself. rsc.org The phenyl substituent acts as an activating group and is ortho, para-directing. pearson.compearson.com This means that incoming electrophiles will preferentially add to the positions ortho (2- and 6-) and para (4-) to the bond connecting the two rings. The reactivity of the biphenyl system towards electrophilic substitution is generally greater than that of benzene due to the electron-donating nature of the phenyl group, which stabilizes the intermediate carbocation (the sigma complex). youtube.comquora.com Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. wikipedia.orgmasterorganicchemistry.com For instance, the nitration of biphenyl typically yields a mixture of 2-nitrobiphenyl and 4-nitrobiphenyl. The presence of other substituents on the biphenyl rings will further influence the position of subsequent substitutions. pearson.com

Reduction Reactions of Biphenyl Derivatives

The aromatic rings of the biphenyl moiety can be reduced under specific conditions. A common method for this transformation is the Birch reduction, which employs dissolving metals, typically an alkali metal like sodium or lithium, in liquid ammonia with an alcohol as a proton source. rsc.orgyoutube.com This reaction proceeds through a single-electron transfer mechanism to generate a radical anion, which is then protonated. A second electron transfer and protonation step yields a non-conjugated diene. The specific regioisomer of the product depends on the substituents present on the biphenyl rings. For example, metal-ammonia reductions of biphenyl itself can yield 1-phenylcyclohexa-1,4-diene. The conditions of the reduction, such as the choice of proton source, can influence the ratio of products formed. rsc.org Another approach involves using lithium in combination with biphenyl to create the highly reducing lithium biphenyl radical anion, which is a versatile reducing agent for various functional groups. wikipedia.org

Chemical Reactivity and Reaction Mechanisms

Mechanistic Investigations of Aldehyde Reactions

The aldehyde group in 2-([1,1'-biphenyl]-4-yl)acetaldehyde is the primary site of its chemical reactivity. Understanding the mechanisms of reactions involving this functional group is crucial for its application in organic synthesis.

Aryl aldehydes, including those with a biphenyl (B1667301) structure, are significant intermediates in the chemical industry. nih.gov A key manufacturing process is the palladium-catalyzed formylation of aryl bromides using syngas (a mixture of carbon monoxide and hydrogen). nih.govresearchgate.net In-depth studies combining kinetic analysis and Density Functional Theory (DFT) calculations have elucidated the mechanism of this important transformation. researchgate.netresearchgate.net

The most effective catalyst system for this reaction typically employs a combination of palladium(II) acetate (B1210297), a bulky phosphine (B1218219) ligand such as di-1-adamantyl-n-butylphosphine (cataCXium A), and a base like tetramethylethylenediamine (TMEDA). nih.govorganic-chemistry.orgnih.gov The reaction mechanism is complex and has been found to be dependent on the electronic nature of the aryl bromide substrate. researchgate.netresearchgate.net

The catalytic cycle is understood to involve a turnover-limiting sequence that includes two key steps: migratory insertion of carbon monoxide into the palladium-aryl bond and a subsequent base-assisted activation of dihydrogen (hydrogenolysis). nih.govresearchgate.netresearchgate.net Migratory insertion is considered a rapid and reversible pre-equilibrium step that occurs before the activation of dihydrogen. researchgate.net

Kinetic studies have revealed that the reaction behaves differently for electron-rich and electron-deficient aryl bromides. researchgate.netresearchgate.net A Hammett analysis shows a bifurcation into two distinct catalytic regimes. researchgate.net For electron-rich aryl bromides (where the substituent has a negative Hammett σp value), the reaction proceeds faster and with greater selectivity. nih.govresearchgate.net This is attributed to the influence of substrate electronics on the migratory insertion step. nih.govresearchgate.net In both regimes, the reaction typically shows first-order kinetics with respect to the catalyst concentration, suggesting that monomeric palladium species are involved in the rate-limiting step. researchgate.net Interestingly, the reaction is often zero-order with respect to the aryl bromide concentration. researchgate.net

Table 1: Key Steps in Palladium-Catalyzed Formylation of Aryl Bromides

Step Description Key Influencing Factors
Oxidative Addition The aryl bromide adds to the Pd(0) complex. Catalyst concentration
Migratory Insertion Carbon monoxide inserts into the Pd-aryl bond. Electronic properties of the aryl bromide, CO concentration researchgate.net
Dihydrogen Activation H₂ is activated, leading to a palladium hydride species. Base concentration

The arylative amination of aldehydes represents a method for the synthesis of secondary amines. When promoted by aqueous titanium trichloride (B1173362) (TiCl₃), this reaction proceeds through a free-radical mechanism. researchgate.net The process involves the decomposition of an arenediazonium salt, which is catalyzed by TiCl₃, in the presence of an aldehyde and an aniline (B41778). researchgate.net

The mechanism can be broken down into several key stages. First, the Ti(III) species reduces the arenediazonium salt, which leads to the formation of an aryl radical and the oxidation of titanium to Ti(IV). nih.gov Simultaneously, the newly formed Ti(IV), a strong Lewis acid, promotes the in situ condensation of the aldehyde and the aniline to form an aldimine. nih.gov The Lewis acidity of Ti(IV) is further proposed to enhance the electrophilicity of the aldimine's C=N bond by coordinating to the nitrogen atom. nih.gov This activation facilitates the nucleophilic attack of the previously generated aryl radical onto the imine carbon, leading to the final secondary amine product after a subsequent reduction step. nih.gov

Table 2: Mechanistic Steps of TiCl₃-Promoted Arylative Amination

Step Reagents Role of Titanium Process
Aryl Radical Generation Arenediazonium Salt, TiCl₃ Ti(III) acts as a reductant. Ti(III) promotes the decomposition of the diazonium salt to an aryl radical. nih.gov
Aldimine Formation Aldehyde, Aniline, TiCl₄ Ti(IV) acts as a Lewis acid. Ti(IV) catalyzes the condensation of the aldehyde and aniline. nih.gov
Nucleophilic Attack Aryl Radical, Activated Aldimine Ti(IV) acts as a Lewis acid. The aryl radical attacks the Ti(IV)-activated C=N bond. nih.gov

Nucleophilic addition is a fundamental reaction of aldehydes and ketones. rsc.org The carbonyl carbon is electrophilic due to the higher electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. beilstein-journals.org This reaction results in the change of the carbonyl carbon's hybridization from sp² to sp³, and its geometry from trigonal planar to tetrahedral. rsc.orgbeilstein-journals.org

The trajectory of the nucleophile's approach to the carbonyl carbon is not perpendicular to the plane of the carbonyl group. nih.gov Instead, it follows a specific angle known as the Bürgi-Dunitz trajectory, which is typically around 107°. psu.eduarkat-usa.org This angle represents an optimal compromise between maximizing the orbital overlap of the nucleophile's Highest Occupied Molecular Orbital (HOMO) with the carbonyl's π* Lowest Unoccupied Molecular Orbital (LUMO) and minimizing steric and Pauli repulsion with the electron density of the carbonyl's π-bond. psu.edu

The rate of nucleophilic addition is influenced by both electronic and steric factors. rsc.orgbeilstein-journals.org Electron-withdrawing groups adjacent to the carbonyl increase its electrophilicity and accelerate the reaction, while electron-donating groups have the opposite effect. rsc.org Aldehydes are generally more reactive than ketones due to reduced steric hindrance and the presence of only one electron-donating alkyl group compared to two in ketones. beilstein-journals.org The stability of the nucleophile determines the reversibility of the addition; strong nucleophiles like hydrides lead to irreversible reactions, while weaker ones result in reversible additions. rsc.org

Intramolecular Interactions and Conformational Analysis in Biphenyl-Containing Aldehydes

The biphenyl framework allows for rotational freedom around the central carbon-carbon single bond. This flexibility can give rise to specific conformations that are stabilized by weak intramolecular interactions, particularly when suitable functional groups are present on both rings.

An n→π* interaction is a stabilizing, non-covalent interaction that occurs when a lone pair of electrons (n) from a heteroatom delocalizes into an adjacent antibonding π* orbital. This type of interaction has been studied extensively in substituted 2-(dimethylamino)biphenyl-2′-carboxaldehydes. In these molecules, the lone pair on the nitrogen atom of the dimethylamino group can interact with the π* orbital of the carbonyl group on the neighboring phenyl ring.

This interaction significantly influences the conformation of the molecule, drawing the nitrogen and carbonyl carbon closer together. The strength of the n→π* interaction can be modulated by placing different substituents on the aromatic ring containing the aldehyde. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, which strengthens the n→π* interaction and results in shorter N---C distances. Conversely, electron-donating groups weaken this interaction. However, crystallographic studies have also shown that the steric bulk of the substituent can play a dominant role in determining the final geometry, sometimes overriding the electronic effects.

The Bürgi-Dunitz trajectory describes the geometric pathway of bond formation between a nucleophile and an electrophile. The substituted 2-(dimethylamino)biphenyl-2′-carboxaldehyde system serves as an excellent framework for studying this trajectory. The rotational freedom around the biphenyl C-C bond allows the molecule to adopt various conformations, effectively mapping out different points along the reaction coordinate of the nucleophilic addition of the amine to the carbonyl group.

By synthesizing a series of these biphenyls with varying electronic substituents, researchers can systematically alter the extent of the n→π* interaction. This allows for the observation of a range of N---C distances and geometries, from a weak non-covalent interaction to a near-covalent bond. These experimental and computational studies provide a detailed picture of the initial stages of bond formation, essentially "tracing" the path that the nucleophilic nitrogen takes as it approaches the electrophilic carbonyl carbon, in line with the principles of the Bürgi-Dunitz trajectory.

Table 3: List of Chemical Compounds

Compound Name
This compound
Palladium(II) acetate
Di-1-adamantyl-n-butylphosphine (cataCXium A)
Tetramethylethylenediamine (TMEDA)
Titanium trichloride
2-(dimethylamino)biphenyl-2′-carboxaldehyde

Radical Reaction Pathways in Aldehyde Synthesis and Transformation

A novel and efficient method for the synthesis of 2-hydroxytrifluoroethylacetophenones from styrene (B11656) derivatives has been developed utilizing organophotoredox catalysis. researchgate.netacs.org This process operates through a net-neutral radical/polar crossover mechanism, which avoids the need for stoichiometric external oxidants or reductants. nih.gov The reaction is initiated by visible light, which excites an organic photocatalyst, such as 4DPAIPN (1,3-dicyano-2,4,5,6-tetrakis(diphenylamino)benzene). acs.orgscribd.com

The key steps of the proposed mechanism are as follows:

Radical Generation: The excited photocatalyst facilitates the generation of the crucial 1-hydroxy-2,2,2-trifluoroethyl carbon-centered radical. This is achieved through the interaction of a redox-active ether precursor with dimethyl sulfoxide (B87167) (DMSO), which also serves as the oxidant in the reaction. researchgate.netacs.org

Giese Addition: The newly formed trifluoroethyl radical undergoes a Giese-type addition to the double bond of a styrene derivative. This step forms a new carbon-carbon bond and generates a benzyl-stabilized radical intermediate. researchgate.netacs.org

Radical/Polar Crossover: The benzylic radical intermediate is then oxidized to a corresponding carbocation. This single-electron transfer step represents the "crossover" from a radical pathway to a polar (ionic) pathway. nih.gov

Kornblum Oxidation: The carbocation is subsequently trapped by DMSO in a Kornblum-type oxidation process, which leads to the formation of the final 2-hydroxytrifluoroethylacetophenone product. researchgate.netacs.org

This synthetic method is noted for its mild reaction conditions, cost-effectiveness, and operational simplicity. researchgate.net Mechanistic experiments have provided support for the proposed net-neutral radical/polar crossover photoredox cycle. acs.org The reaction demonstrates good tolerance for a variety of functional groups on the styrene substrate, including ethers, esters, ketones, and halides. acs.org

Table 2: Key Components in the Organophotoredox Synthesis of 2-Hydroxytrifluoroethylacetophenones
ComponentRoleExample
PhotocatalystLight absorption and electron transfer4DPAIPN
Radical PrecursorSource of the trifluoroethyl radicalN-trifluoroethoxyphthalimide
Styrene DerivativeRadical acceptorStyrene, 4-methoxystyrene
Oxidant/SolventFacilitates radical generation and final oxidationDMSO
Light SourceInitiates the photocatalytic cycleViolet LED (e.g., 427 nm)

The Meerwein arylation is a well-established organic reaction that involves the addition of an aryl radical to an electron-poor alkene, typically catalyzed by a metal salt like copper(I). numberanalytics.comwikipedia.org The reaction is initiated by the reduction of an aryl diazonium salt, which decomposes with the loss of nitrogen gas to generate a highly reactive aryl radical. numberanalytics.com This radical then adds across the double bond of the alkene. wikipedia.org

In the context of enol derivatives, such as enol acetates, the Meerwein arylation provides a pathway to synthesize α-aryl ketones. A photoredox-mediated version of this reaction has been investigated, where visible light and a photocatalyst are used to generate the aryl radical from the diazonium salt. scielo.brscielo.br The proposed mechanism for the arylation of an enol acetate proceeds as follows:

Aryl Radical Formation: An excited photocatalyst initiates a single electron transfer (SET) to the aryl diazonium salt, leading to its fragmentation and the formation of an aryl radical. researchgate.net

Radical Addition: The electrophilic aryl radical adds to the nucleophilic double bond of the enol acetate. scielo.brscielo.br This addition generates a new radical adduct.

Oxidation and Elimination: The resulting radical intermediate is then oxidized to a cationic species. This oxidation can occur either by transferring an electron back to the photocatalyst or by reacting with another molecule of the diazonium salt in a chain propagation step. scielo.br The subsequent elimination of an acetyl group from this cation yields the final α-aryl ketone product. scielo.br

Theoretical studies using DFT calculations have shed light on the factors governing this reaction. scielo.br These studies indicate that polar effects play a key role, with the enol acetate acting as the nucleophile and the aryl radical as the electrophile. scielo.brscielo.br The rate of the reaction is influenced by the electronic nature of substituents on both the aryl radical and the enol acetate. scielo.br

The transformation of aldehydes into nitriles is a fundamental process in organic synthesis. While various methods exist, metal-promoted reactions involving the cleavage of a carbon-nitrogen triple bond (C≡N) and subsequent nitrogen transfer represent an intriguing pathway. Copper-promoted reactions, in particular, have been shown to facilitate the conversion of aryl aldehydes to aryl nitriles. bohrium.com

While the direct transfer from a simple nitrile like acetonitrile (B52724) is challenging, copper catalysis has been implicated in the generation of nitrogen-centered radicals from various precursors. nih.govresearchgate.net These radicals can then participate in C-N bond-forming reactions. For instance, the copper-catalyzed oxidation of amines can lead to the formation of nitriles through a mechanism thought to involve nitrogen-centered radical intermediates. nih.gov Although not a direct C≡N scission of a nitrile reagent, these related radical processes underscore the feasibility of copper-mediated radical pathways in the synthesis of nitriles from aldehydes, where an external nitrogen source is utilized. The development of catalytic systems that can efficiently cleave the C≡N bond of simple nitriles and transfer the nitrogen atom to an aldehyde via a radical mechanism remains an active area of research.

Advanced Spectroscopic Analysis and Theoretical Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies

NMR spectroscopy is a powerful tool for determining the precise structure of organic compounds by mapping the magnetic fields around atomic nuclei. For 2-([1,1'-Biphenyl]-4-yl)acetaldehyde, both ¹H and ¹³C NMR are fundamental for confirming its identity and purity.

The ¹H NMR spectrum of an aldehyde is highly characteristic due to the significant deshielding of the aldehydic proton. This proton, being directly attached to the electron-withdrawing carbonyl group, resonates at a distinctively low field, typically in the range of 9-10 ppm. rsc.orgbldpharm.com This region of the spectrum is usually free from other signals, making the aldehyde proton a clear diagnostic marker.

In a structurally similar compound, 4'-(diethylamino)-[1,1'-biphenyl]-4-carbaldehyde, the aldehyde proton appears as a singlet at 9.99 ppm. rsc.org For this compound, the aldehyde proton is expected to show a triplet due to coupling with the adjacent methylene (B1212753) (-CH₂-) protons. The protons of this methylene group, being alpha to the carbonyl group, are also deshielded and typically appear in the range of 2.0-2.5 ppm. rsc.org The biphenyl (B1667301) moiety would present a complex series of signals in the aromatic region of the spectrum, generally between 7.0 and 8.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Aldehyde (-CHO) ~9.8 Triplet
Methylene (-CH₂-) ~3.7 Doublet

Note: The data presented is based on typical values for similar structures and general principles of NMR spectroscopy.

The carbonyl carbon of an aldehyde is highly deshielded in a ¹³C NMR spectrum, typically appearing in the region of 190-200 ppm. bldpharm.comnp-mrd.org This is one of the most downfield signals in a typical organic molecule's spectrum.

For the related compound, 4'-(diethylamino)-[1,1'-biphenyl]-4-carbaldehyde, the carbonyl carbon resonates at 191.9 ppm. rsc.org It is therefore highly probable that the carbonyl carbon of this compound would also be found in this region. The carbons of the biphenyl rings would produce a series of signals in the aromatic region, typically between 120 and 150 ppm. The methylene carbon adjacent to the carbonyl group would be expected to appear further upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) ~195 - 205
Biphenyl (Ar-C) ~127 - 145

Note: The data presented is based on typical values for similar structures and general principles of NMR spectroscopy.

NMR spectroscopy is an invaluable tool for real-time reaction monitoring. researchgate.net By acquiring NMR spectra of a reaction mixture at various time points, chemists can track the disappearance of starting materials and the appearance of products. pressbooks.pub This allows for the determination of reaction kinetics, identification of intermediates, and optimization of reaction conditions to maximize yield and purity. researchgate.nethmdb.caresearchgate.net

In the synthesis of this compound, for instance, from the corresponding alcohol, the reaction progress can be monitored by observing the disappearance of the alcohol's characteristic signals and the emergence of the aldehyde proton signal around 9.8 ppm in the ¹H NMR spectrum. pressbooks.pub The purity of the final product can also be readily assessed by integrating the signals corresponding to the product and any remaining starting materials or byproducts. This quantitative nature of NMR makes it a superior method for purity analysis compared to other techniques. researchgate.netnih.gov

Mass Spectrometry in Fragmentation Analysis for Structural Confirmation

Mass spectrometry is a critical tool for the structural confirmation of this compound. By analyzing the fragmentation patterns under electron ionization (EI), the molecular structure can be pieced together and verified. The fragmentation of aldehydes is characterized by specific cleavage patterns, primarily α-cleavage and the loss of functional groups. libretexts.orgmiamioh.edu

For this compound, the molecular ion peak (M+) would be readily observed due to the stability of the aromatic biphenyl system. libretexts.org Key fragmentation pathways would include:

α-Cleavage: The bond between the carbonyl carbon and the adjacent methylene (CH2) group is susceptible to cleavage. This would lead to the formation of a highly stable biphenylmethyl cation or a related resonance-stabilized structure.

Loss of the Aldehyde Group: A characteristic fragmentation for aldehydes is the loss of the formyl radical (•CHO), resulting in a peak at M-29. miamioh.edu Another common fragmentation is the loss of a hydrogen atom from the aldehyde group, producing a strong peak at M-1. libretexts.orgmiamioh.edu

Biphenyl Moiety Fragmentation: The biphenyl structure itself gives rise to characteristic fragments. The stability of the aromatic rings means the molecular ion peak is often strong. libretexts.org

McLafferty Rearrangement: While more common in longer-chain aldehydes, a McLafferty rearrangement is theoretically possible if the side chain were longer, but it is not a primary pathway for this specific compound. miamioh.edulibretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion m/z (Mass-to-Charge Ratio) Proposed Fragmentation Pathway Significance
[C₁₄H₁₂O]⁺ 196 Molecular Ion (M⁺) Confirms the molecular weight of the compound.
[C₁₄H₁₁O]⁺ 195 Loss of a hydrogen radical (M-1) Characteristic of aldehydes. libretexts.org
[C₁₃H₁₁]⁺ 167 Loss of the formyl radical (M-29) Confirms the presence of the -CHO group. miamioh.edu
[C₁₂H₉]⁺ 153 Biphenyl cation fragment Indicates the stable biphenyl core structure.
[C₆H₅]⁺ 77 Phenyl cation Common fragment from aromatic rings.

Surface-Enhanced Raman Spectroscopy (SERS) for Aldehyde Detection and Analysis

Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a highly sensitive technique for the detection and quantification of various analytes, including aldehydes. cas.cnacs.orgcas.cn Its high sensitivity is achieved by adsorbing target molecules onto metallic nanostructures, which dramatically enhances the Raman signal. google.com

A common method for detecting aldehydes involves a chemical reaction with 3-methyl-2-benzothiazolinone hydrazone (MBTH). google.comresearchgate.net In this reaction, the aldehyde reacts with MBTH to form an azine, which is then oxidized to produce a intensely colored formazan (B1609692) dye. nih.govsemanticscholar.org This colorimetric reaction can be adapted for SERS-based detection.

The product of the reaction between an aldehyde like this compound and MBTH will have a unique vibrational signature. When analyzed with SERS, this product yields a distinct spectrum, or "fingerprint," that allows it to be distinguished from other aldehydes and ketones. nih.gov Each specific aldehyde-MBTH adduct produces a unique SERS spectrum, enabling not just detection but also speciation of different aldehydes within a mixture. nih.gov This high specificity is a significant advantage over traditional colorimetric methods, which are often plagued by interferences as different aldehydes produce the same color with varying reaction coefficients. nih.gov

While SERS is highly sensitive, achieving reproducible quantitative results can be challenging due to fluctuations in signal enhancement. nih.govacs.org The use of internal standards, particularly isotopologues, is a powerful strategy to overcome this limitation. nih.govrsc.org An isotopologue is a molecule where one or more atoms have been substituted with their isotopes, for example, replacing hydrogen with deuterium (B1214612) or ¹²C with ¹³C. rsc.orgresearchgate.net

The isotopologue of an analyte has nearly identical chemical and physical properties, ensuring it behaves similarly on the SERS substrate. However, the change in atomic mass leads to a predictable shift in the vibrational frequencies, resulting in a SERS spectrum that is distinct from the non-labeled analyte. google.comnih.gov

For quantitative analysis, a known amount of the isotopologue internal standard is added to the sample. The ratio of the SERS signal intensity of the analyte to that of the internal standard is then measured. This ratio is directly proportional to the analyte's concentration and is independent of fluctuations in laser power, nanoparticle aggregation, or substrate surface variations, thus significantly improving the accuracy and precision of the measurement. rsc.orgnih.gov This method has been shown to achieve a reproducibility of better than 3% over a wide concentration range. nih.gov

Table 2: Comparison of Quantitative SERS Analysis Methods

Feature Absolute Intensity Method (No Internal Standard) Isotopologue Internal Standard (IEIS) Method
Principle Analyte concentration is correlated with its absolute SERS signal intensity. Analyte concentration is determined from the ratio of its signal to that of a known amount of its isotopologue. nih.gov
Accuracy Prone to errors from fluctuations in laser power and substrate activity. High, as the ratiometric measurement corrects for experimental variations. rsc.org
Reproducibility Often poor due to point-to-point signal variation on the SERS substrate. nih.gov Excellent, with demonstrated batch-to-batch reproducibility better than 3%. nih.gov
Complexity Simpler sample preparation. Requires synthesis or acquisition of the isotopically labeled standard.
Reliability Low reliability for precise quantification. High reliability for accurate and precise quantitative measurements. acs.org

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions in Biphenyl Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. wikipedia.org For biphenyl derivatives, this technique provides crucial information about molecular conformation, particularly the torsional or dihedral angle between the two phenyl rings, and the nature of the intermolecular interactions that govern the crystal packing. nih.gov

The conformation of biphenyl is defined by the twist angle between the planes of the two rings. In the gas phase, this angle is approximately 44.4°, but in the solid state, crystal packing forces can significantly alter it. utah.edu Depending on the substituents and the packing arrangement, biphenyl derivatives can be forced into a planar conformation or adopt a twisted structure. nih.govutah.eduresearchgate.net

The crystal structure is stabilized by a network of non-covalent interactions. In biphenyl derivatives, these interactions commonly include:

C-H···π Interactions: Hydrogen atoms from one molecule interact with the electron-rich π-system of an aromatic ring on a neighboring molecule.

π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, although this is often offset in biphenyls due to their non-planar nature.

Analysis of these specific intermolecular contacts helps to understand how molecules are organized in the solid state and provides insight into the physical properties of the material. researchgate.netasianpubs.org For example, the presence of strong, directional interactions can lead to the formation of distinct layers or fibrous structures within the crystal. researchgate.netresearchgate.net

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules. It has been extensively applied to understand various aspects of aryl aldehydes and biphenyl (B1667301) systems.

DFT calculations are instrumental in elucidating the complex mechanisms of catalytic reactions involving aryl aldehydes. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the most favorable reaction pathways. nih.govacs.org Studies on reactions such as aldehyde deformylations, arylations, and carboxylations provide a framework for understanding the reactivity of the aldehyde moiety in 2-([1,1'-Biphenyl]-4-yl)acetaldehyde. researchgate.netrsc.org

Table 1: DFT Applications in Aryl Aldehyde Catalytic Reactions

Catalytic Reaction Mechanistic Insights from DFT Key Intermediates/Pathways
Deformylation Elucidation of inner-sphere vs. outer-sphere mechanisms; identification of rate-determining C-C bond cleavage. nih.govacs.org Metal-dioxygen complexes, radical intermediates. nih.gov
Arylation Determination of factors controlling chemoselectivity (N- vs. O-arylation); analysis of reductive elimination as the rate-determining step. rsc.org Oxidative addition, anion exchange, reductive elimination. rsc.org
Carboxylation Assessment of the viability of different substrates and reaction mechanisms for CO2 incorporation. researchgate.net Carbanion intermediates. researchgate.net

| Cross-Coupling | Investigation of reaction pathways involving intermediates like Pd(II)-carbenoids or π-allyl-Pd(II) complexes. researchgate.net | Palladium-carbenoid intermediates. researchgate.net |

Non-covalent interactions (NCIs) are crucial in determining the supramolecular structure and properties of molecular assemblies. unam.mxgatech.edu Computational studies on dimers of substituted acetaldehydes provide a model for understanding the intermolecular forces at play for this compound. A systematic evaluation of halo-substituted acetaldehyde (B116499) dimers has shown the importance of a complex interplay of various weak interactions. researchgate.net

DFT calculations are a primary tool for studying the conformational landscape and rotational barriers in biphenyl systems. researchgate.net By calculating the energy of the molecule as a function of the dihedral angle between the two phenyl rings, researchers can identify stable conformers and the transition states that separate them. researchgate.netnih.gov The energy difference between the ground state (typically a twisted conformation) and the transition state (often a planar or near-planar conformation) represents the rotational energy barrier (ΔErot). acs.org These calculated barriers can be compared with experimental data from techniques like NMR coalescence studies to validate the computational models. researchgate.net For this compound, while it lacks ortho substituents and is not expected to have a high rotational barrier, DFT can still precisely model the preferred dihedral angle and the energy cost of deviation from this minimum.

Table 2: Key Concepts in Conformational Analysis of Biphenyl Systems

Concept Description Computational Method
Conformational Analysis The study of the different 3D arrangements (conformations) of a molecule and their relative energies. libretexts.org DFT energy calculations as a function of dihedral angle.
Atropisomerism A type of axial chirality arising from hindered rotation around a single bond, leading to stable stereoisomers. acs.orgpharmaguideline.com DFT calculation of rotational energy barriers (ΔErot). researchgate.netresearchgate.net
Rotational Barrier The energy required to rotate from one stable conformer to another through a transition state. acs.org Identification of transition state structures and energy calculation using DFT. researchgate.net

| Dihedral Angle | The angle between the two phenyl rings, which defines the conformation of the biphenyl unit. libretexts.org | Geometric optimization using DFT to find the minimum energy angle. |

Molecular Dynamics Simulations in Reaction Pathway Elucidation

While DFT calculations provide a static picture of a reaction at zero Kelvin, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the exploration of the dynamic evolution of a chemical system. researchgate.net MD simulations can be used to discover complex reaction pathways that might not be anticipated from static models alone. researchgate.netacs.org By simulating the movement of atoms over time, MD can reveal intermediates and transition states in complex chemical environments. researchgate.net Accelerated MD techniques are particularly useful for finding rare events, such as the crossing of high energy barriers, making the simulation of chemical reactions more feasible. researchgate.net For a molecule like this compound, MD simulations could be employed to study its behavior in solution, its interaction with catalytic surfaces, or the intricate pathways of its decomposition or transformation under specific conditions. acs.org

Application of Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI-RDG) Analysis

To gain deeper insight into the nature of chemical bonds and non-covalent interactions, DFT results are often post-processed using specialized analysis tools like the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index, which is based on the Reduced Density Gradient (RDG). unam.mxresearchgate.net

QTAIM analyzes the topology of the electron density (ρ(r)) to define atoms and the bonds between them. The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties of the electron density at this point can be used to characterize the interaction as either a shared (covalent) or closed-shell (non-covalent) interaction. nih.gov

The NCI-RDG method is a powerful tool for visualizing weak, non-covalent interactions in 3D space. unam.mxresearchgate.net It identifies regions of low electron density and low reduced density gradient, which are characteristic of NCIs. nih.gov These regions are then typically colored based on the sign of the second eigenvalue of the electron density Hessian matrix to distinguish between attractive interactions (like hydrogen bonds, shown in blue), weak van der Waals interactions (green), and repulsive steric clashes (red). researchgate.net These methods are essential for interpreting the results from DFT calculations on dimers and larger clusters of this compound, providing a clear visual and quantitative picture of the stabilizing and destabilizing forces. researchgate.netnih.gov

Molecular Docking and Protein-Ligand Interaction Studies in Medicinal Chemistry Research

The biphenyl scaffold is a common motif in medicinal chemistry, known to participate in key interactions with biological targets. researchgate.netnih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor protein. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of a ligand's activity.

For this compound or its derivatives, molecular docking could be used to predict their binding mode within a protein's active site. nih.gov The biphenyl moiety is particularly adept at forming favorable interactions such as π-π stacking with aromatic residues (e.g., Tyrosine, Phenylalanine) and hydrophobic interactions within the binding pocket. nih.gov Computational studies on biphenyl-based ligands targeting proteins like PD-L1 have demonstrated that the biphenyl group often acts as an anchor, establishing crucial T-shaped or parallel-displaced π-π stacking interactions that are essential for binding affinity. nih.govresearchgate.net Further analysis using MD simulations can then be used to assess the stability of the docked pose and the dynamics of the protein-ligand complex over time. researchgate.net

Population Analysis and Chemical Space Exploration of Biphenyl Scaffolds in Medicinal Chemistry

Computational and theoretical chemistry studies are pivotal in modern drug discovery, providing deep insights into the structural and functional aspects of molecules. For privileged scaffolds like biphenyl, these studies help in understanding their prevalence in known chemical libraries and in exploring new, uncharted areas of chemical space to design novel therapeutics. Molecules such as this compound are part of this vast chemical landscape, and their potential is often evaluated through the computational analysis of the broader biphenyl scaffold class.

Population Analysis of Biphenyl Scaffolds

Population analysis in medicinal chemistry involves the statistical examination of large compound databases to determine the frequency, diversity, and characteristics of specific molecular scaffolds. The biphenyl moiety is recognized as a privileged structure due to its frequent appearance in a wide range of biologically active compounds and approved drugs. nih.gov Computational methods are employed to systematically mine databases like ZINC, DrugBank, and commercial screening libraries to quantify the representation of the biphenyl scaffold.

This analysis often involves defining the scaffold, for instance, using the Murcko framework, which represents the core ring systems and linkers of a molecule. nih.gov Metrics such as the ratio of scaffolds to molecules (N/M) and the proportion of singleton scaffolds (scaffolds that appear only once) are used to assess the diversity of a library. nih.gov A high scaffold-to-molecule ratio can indicate greater structural diversity.

Research findings from such analyses reveal that while the biphenyl scaffold is common, its representation can be unevenly distributed. A small number of highly decorated biphenyl derivatives often account for a large portion of the compounds in a given library, with a long tail of sparsely populated or singleton scaffolds. nih.gov This highlights the need for synthetic strategies that can generate novel biphenyl derivatives to explore underrepresented areas of chemical space. nih.gov

Table 1: Illustrative Population Analysis of the Biphenyl Scaffold in Chemical Databases

DatabaseTotal Compounds (M)Biphenyl-Containing CompoundsNumber of Unique Biphenyl Scaffolds (N)Scaffold-to-Molecule Ratio (N/M) for BiphenylsPercentage of Singleton Biphenyl Scaffolds (N_s/N)
DrugBank11,0003501200.3465%
ZINC20,000,000450,00095,0000.2175%
Commercial Library A500,00015,0002,5000.1755%
In-house Library50,0002,0008000.4070%

Note: This table contains hypothetical data for illustrative purposes.

Chemical Space Exploration of Biphenyl Scaffolds

Chemical space refers to the entire collection of all possible molecules, estimated to contain upwards of 10^60 compounds. scispace.com Exploring this vast space is a primary objective of drug discovery. nih.govacs.org For the biphenyl scaffold, chemical space exploration involves the in silico generation and evaluation of novel derivatives that have not yet been synthesized. nih.gov This process, often part of de novo drug design, allows chemists to prioritize synthetic efforts on compounds with the most promising predicted properties. nih.gov

Computational techniques are used to create large virtual libraries of biphenyl-containing molecules. These libraries can be generated by systematically adding different functional groups and substituents to the biphenyl core. The resulting virtual compounds are then analyzed for their drug-like properties, such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of rotatable bonds, often guided by principles like Lipinski's Rule of Five. nih.gov

Furthermore, advanced synthetic methods, such as directed C-H activation and arylation, are being developed to expand the accessible chemical space for biphenyls. nih.gov Computational studies play a crucial role in understanding the mechanisms of these reactions and predicting their outcomes, thereby guiding the synthesis of novel and structurally diverse biphenyl scaffolds that can lead to new therapeutic agents. nih.gov The exploration of this expanded chemical space is essential for identifying next-generation drugs.

Table 2: Example of a Virtual Library for Chemical Space Exploration of Biphenyl Analogs

Compound IDBiphenyl Core ModificationR1-GroupR2-GroupMolecular Weight ( g/mol )Calculated logPPolar Surface Area (Ų)
BIP-0014-acetaldehydeHH210.263.117.1
BIP-0024-acetic acidHH226.262.637.3
BIP-0034-acetamideHH225.282.443.1
BIP-0044-acetaldehyde4'-fluoroH228.253.317.1
BIP-0054-acetaldehyde3'-chloroH244.703.817.1
BIP-0064-acetaldehyde4'-methoxyH240.293.226.3

Note: This table contains hypothetical data for illustrative purposes. BIP-001 represents this compound.

Biological Interactions and Medicinal Chemistry Research

Biphenyl-Containing Scaffolds as Important Motifs in Drug Discovery and Development

The biphenyl (B1667301) scaffold is a recurring theme in the design of therapeutic agents. Its prevalence is not coincidental but is rooted in its inherent structural and chemical attributes that make it highly suitable for molecular recognition by biological targets.

The concept of a "privileged structure" in medicinal chemistry refers to a molecular framework that is capable of providing ligands for diverse biological receptors with high affinity. mdpi.comnih.gov The biphenyl framework is a classic example of such a scaffold. mdpi.com Statistical analysis of small molecules binding to multiple protein targets has identified the biphenyl motif as a preferred framework for protein interaction, often binding at functional sites. mdpi.com This versatility allows medicinal chemists to use a single core scaffold as a template for developing libraries of compounds that can be screened against a variety of receptors, accelerating the discovery of new bioactive agents. mdpi.commdpi.com The utility of these structures lies in their ability to present substituents in a well-defined three-dimensional arrangement, allowing for precise tuning of interactions with different biological targets. mdpi.com

Capitalizing on the privileged nature of the biphenyl scaffold, researchers have synthesized and evaluated a multitude of derivatives, yielding compounds with a broad spectrum of pharmacological activities. mdpi.comresearchgate.net These activities include antimicrobial, anti-inflammatory, antioxidant, anti-diabetic, and anticancer properties. researchgate.netnih.gov The biphenyl moiety serves as a central building block in numerous molecules, both natural and synthetic, that have demonstrated therapeutic significance. mdpi.com The functionalization of the biphenyl core—by introducing various active groups—is a key strategy for creating novel compounds with enhanced or entirely new biological activities. mdpi.com This has led to the development of biphenyl derivatives as potential treatments for a wide range of afflictions and disorders. researchgate.net

Specific Biological Activities of 2-([1,1'-Biphenyl]-4-yl)acetaldehyde Derivatives or Closely Related Biphenyl Aldehydes

While this compound itself is a building block, its core structure is represented in numerous derivatives that have been investigated for specific therapeutic applications. Research has focused on incorporating the biphenyl aldehyde or related motifs into more complex molecules designed to interact with specific biological targets, such as enzymes and protein-protein interfaces.

Histone deacetylase 6 (HDAC6) has emerged as a significant target for cancer therapy. A series of novel derivatives built upon a biphenyl-based scaffold were identified as selective HDAC6 inhibitors. Through screening and subsequent optimization, a compound designated C10 was identified as a potent and highly selective inhibitor of HDAC6.

Compound C10 demonstrated an IC50 value of 23 nM against HDAC6, while showing a much lower potency against HDAC1 (IC50 = 3600 nM), indicating a high degree of selectivity (157-fold). In cellular assays, C10 displayed robust anti-proliferative activity, induced apoptosis (programmed cell death), and inhibited the migration of cancer cells. Furthermore, in a mouse xenograft model of colon carcinoma, C10 showed significant antitumor efficacy with no observable toxicity, and was found to activate antitumor immunity. These findings highlight the potential of developing biphenyl-based compounds as effective and selective HDAC6 inhibitors for cancer treatment.

Inhibitory Activity of Biphenyl-Based HDAC Inhibitor C10
CompoundTargetIC50 (nM)Selectivity Index (HDAC1/HDAC6)
C10HDAC623157
HDAC13600

The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. Blocking this interaction has become a cornerstone of modern cancer immunotherapy. Researchers have designed and synthesized a series of biphenyl-1,2,3-triazol-benzonitrile derivatives as small-molecule inhibitors of the PD-1/PD-L1 interaction.

These compounds were designed using a hybrid approach, combining the biphenyl scaffold with a 1,2,3-triazole pharmacophore unit. The synthesized derivatives were evaluated for their ability to block the PD-1/PD-L1 interaction using a homogeneous time-resolved fluorescence (HTRF) assay. Among the tested compounds, several exhibited potent inhibitory activity. Compound 7 was identified as the most potent, with an IC50 value of 8.52 μM. While less potent than the reference compound BMS202, these biphenyl-triazole derivatives are considered promising candidates for further optimization as small-molecule PD-1/PD-L1 blockers.

PD-1/PD-L1 Inhibitory Activity of Biphenyl-Triazole Derivatives
CompoundIC50 (μM)
Compound 78.52
Compound 612.28
Compound 8a14.08

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, necessitating the development of new drugs. nih.gov A series of 1-(1-arylethylpiperidin-4-yl)thymine analogs have been synthesized and evaluated as inhibitors of M. tuberculosis thymidylate kinase (MtbTMPK), a crucial enzyme for DNA synthesis in the bacterium. mdpi.com The synthesis of these analogs utilized various aldehyde building blocks, including biphenyl ether aldehydes, to construct the arylethyl side chain. mdpi.com

The resulting compounds were tested for their inhibitory activity against the virulent M. tuberculosis H37Rv strain. mdpi.comnih.gov Optimization of the biphenyl ether tail of a lead compound led to derivatives with improved activity. mdpi.com For instance, compound 21j , featuring a 3-chloro-4-fluorophenoxy group, showed improved MtbTMPK inhibitory potency and a twofold improvement in growth inhibitory activity against H37Rv compared to the parent compound. mdpi.com Another analog, 21h , with a 4-chlorophenoxy group, displayed promising whole-cell activity with a Minimum Inhibitory Concentration (MIC) of 12.5 μM. mdpi.com These results demonstrate that aldehyde building blocks containing the biphenyl ether motif are valuable for generating potent antimycobacterial agents. mdpi.comnih.gov

Antimycobacterial Activity of Selected 1-(1-Arylethylpiperidin-4-yl)thymine Analogs
CompoundMIC (μM) vs. M. tuberculosis H37RvIC50 (μM) vs. MRC-5 cellsSelectivity Index (SI)
21h12.5>128>10.2
21j25>128>5.1

Antifungal and antibacterial activity of synthesized biphenyl and diphenyl ether derivatives

The biphenyl scaffold is a core structure in many compounds exhibiting a wide range of biological activities, including antimicrobial properties. tsijournals.comresearchgate.net Research into biphenyl derivatives has demonstrated their potential as both antibacterial and antifungal agents. researchgate.netnih.govnih.gov

Studies have shown that synthetic biphenyl compounds can display moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. tsijournals.comresearchgate.net For instance, derivatives synthesized by reacting 1-(biphenyl-4-yl)-2-chloroethanone with various amines were screened against Bacillus subtilis, Staphylococcus epidermidis (Gram-positive), E. coli, and Pseudomonas aeruginosa (Gram-negative), with many showing notable activity. tsijournals.com

In the context of increasing antibiotic resistance, the development of novel antibacterial agents is crucial. A series of biphenyl and dibenzofuran (B1670420) derivatives were designed and synthesized, showing potent activities against prevalent drug-resistant pathogens. nih.govnih.gov Specifically, compounds like 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol and 5-(9H-carbazol-2-yl)benzene-1,2,3-triol demonstrated significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values as low as 3.13 and 6.25 μg/mL, respectively. nih.govnih.gov Furthermore, certain synthesized biphenyls showed inhibitory activities comparable to ciprofloxacin (B1669076) against carbapenem-resistant Acinetobacter baumannii. nih.govnih.gov These findings highlight the potential of the biphenyl structure as a template for developing new antibiotics to combat resistant bacterial strains. nih.gov

The antifungal potential of biphenyl derivatives has also been a subject of investigation. nih.govnih.gov Some natural biphenyl-type phytoalexins, such as 3′,4′,5′-trimethoxy-[1,1′-biphenyl]-4-ol and 3,4,4′,5-tetramethoxy-1,1′-biphenyl, have shown significant activity against fungi. nih.gov Newly synthesized 3-biphenyl-3H-Imidazo[1,2-a]azepin-1-ium bromides also displayed promising activity against Cryptococcus neoformans and Candida albicans. nih.gov

Antibacterial Activity of Selected Biphenyl Derivatives nih.govnih.gov
CompoundBacterial StrainMIC (μg/mL)
4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i)Methicillin-resistant Staphylococcus aureus (MRSA)3.13
5-(9H-carbazol-2-yl)benzene-1,2,3-triol (6m)Methicillin-resistant Staphylococcus aureus (MRSA)3.13
4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i)Multidrug-resistant Enterococcus faecalis6.25
5-(9H-carbazol-2-yl)benzene-1,2,3-triol (6m)Multidrug-resistant Enterococcus faecalis6.25
3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol (6e)Carbapenem-resistant Acinetobacter baumanniiComparable to Ciprofloxacin
4′-fluoro-[1,1′-biphenyl]-3,4,5-triol (6g)Carbapenem-resistant Acinetobacter baumanniiComparable to Ciprofloxacin

Tyrosinase inhibitory effects of novel biphenyl ester derivatives

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for cosmetics and the treatment of hyperpigmentation disorders. nih.govplos.orgresearchgate.net The biphenyl scaffold has been identified as a promising structure for the development of new tyrosinase inhibitors. nih.govnih.gov

A series of novel biphenyl ester derivatives, specifically 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoates and pyridinecarboxylates, were synthesized and evaluated for their anti-tyrosinase activities. nih.govnih.gov These compounds were synthesized by reacting 1-([1,1'-biphenyl]-4-yl)-2-bromoethan-1-one with various carboxylic acids. nih.govresearchgate.netnih.gov Several of these synthesized compounds exhibited significant tyrosinase inhibition, with some displaying activity comparable to the standard inhibitor, kojic acid. nih.govplos.org

The research identified that the substitution pattern on the benzoate (B1203000) ring plays a crucial role in the inhibitory activity. For example, compounds with specific substitutions showed good inhibition at concentrations of 100 and 250 μg/mL. nih.govplos.org This highlights the importance of the biphenyl moiety in designing potent tyrosinase inhibitors. nih.gov

Tyrosinase Inhibitory Activity of Selected Biphenyl Ester Derivatives nih.govplos.org
Compound IDStructureInhibitory Activity
2p2-([1,1'-biphenyl]-4-yl)-2-oxoethyl 4-nitrobenzoateGood inhibition, comparable to kojic acid
2r2-([1,1'-biphenyl]-4-yl)-2-oxoethyl pyridine-3-carboxylateGood inhibition, comparable to kojic acid
2s2-([1,1'-biphenyl]-4-yl)-2-oxoethyl pyridine-4-carboxylateGood inhibition, comparable to kojic acid

Structure-Activity Relationship (SAR) Studies and Molecular Design of Biphenyl Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds by identifying the key structural features responsible for their biological activity. oncodesign-services.com For biphenyl scaffolds, SAR studies have been instrumental in designing potent inhibitors for various biological targets. nih.govresearchgate.net

In the context of antibacterial agents, SAR studies on biphenyl derivatives indicated that the presence of a strong electron-withdrawing group on one phenyl ring and hydroxyl groups on the other were beneficial for their activity. nih.govnih.gov This suggests that modulating the electronic properties and hydrogen-bonding capabilities of the biphenyl system is a key strategy for enhancing antibacterial potency.

For tyrosinase inhibitors, SAR studies of biphenyl analogs have shown that the presence of a 4-hydroxy-3,5-dimethoxyphenyl moiety was crucial for high inhibitory activity, while monosaccharide substituents were not necessary. nih.gov In the case of the 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoate series, the nature and position of substituents on the benzoate ring significantly influenced their ability to inhibit tyrosinase. nih.gov

A structure-guided design approach was successfully used to develop potent inhibitors of neprilysin (NEP), a therapeutic target. nih.gov By analyzing the co-crystal structure of a known inhibitor with NEP, researchers identified a small subsite that could be exploited. nih.gov This led to the synthesis of biphenyl butanoic acid derivatives with substitutions at the meta-position of the phenyl ring, resulting in compounds with subnanomolar inhibitory potency. nih.gov For example, the addition of a chlorine atom at a specific position increased the activity 17-fold compared to the unsubstituted analog. nih.gov This demonstrates how understanding the target's binding site can guide the rational design of more effective biphenyl-based drugs.

Computational Approaches in Rational Drug Design, including molecular docking

Computational methods are integral to modern drug discovery, providing powerful tools for understanding drug-receptor interactions and guiding the design of new therapeutic agents. sysrevpharm.orgresearchgate.netnih.gov Molecular docking, a key computational technique, predicts the preferred orientation of a molecule when bound to a target, allowing for the characterization of the binding affinity and mode. biointerfaceresearch.com

For biphenyl derivatives, molecular docking has been widely applied to elucidate their mechanism of action against various targets. In the study of novel biphenyl ester derivatives as tyrosinase inhibitors, computational molecular docking studies were used to confirm the inhibitory effects of the most active compounds. nih.govplos.orgresearchgate.net The results revealed that these inhibitors likely bind at the entrance of the active site rather than directly at the inner copper-binding site, which acts as a secondary binding location. nih.govplos.orgresearchgate.net This insight is crucial for designing next-generation inhibitors with improved potency and selectivity.

Molecular docking has also been employed to study the interaction of biphenyl-based compounds with other targets. For instance, docking studies of biphenyl pyrazoline derivatives against bacterial and breast cancer protein targets helped to identify compounds with the best binding affinities. biointerfaceresearch.com Similarly, docking simulations were used to understand the binding modes of biphenyl analogues as anti-inflammatory agents targeting the p38α MAP kinase and COX-2 enzymes. researchgate.netsemanticscholar.org These computational studies provide a molecular-level understanding of the SAR, complementing experimental data and facilitating the rational design of more effective biphenyl-based therapeutic agents. biointerfaceresearch.comnih.gov

Environmental Fate and Degradation Studies of Biphenyl Compounds Contextual for the Biphenyl Moiety

Aerobic Biodegradation Pathways of Biphenyls

Aerobic degradation of biphenyl (B1667301) is a well-documented process initiated by the enzymatic action of microorganisms. nih.gov This pathway is crucial for the removal of biphenyl and its derivatives from oxygen-rich environments.

A diverse range of bacteria capable of utilizing biphenyl as a carbon and energy source has been isolated from various environments, including soil and sediment. wikipedia.org These microorganisms possess the necessary enzymatic machinery to initiate the breakdown of the biphenyl ring structure. Genera such as Pseudomonas, Burkholderia, and Comamonas are well-known for their biphenyl-degrading capabilities. asm.orgnih.gov The initial step in the aerobic catabolism of biphenyl is the dioxygenation of the aromatic ring, a reaction catalyzed by biphenyl dioxygenase. nih.gov

While benzoic acid is a more commonly cited carboxylic acid intermediate in the aerobic degradation of biphenyl, the formation of various carboxylated intermediates is a hallmark of aromatic hydrocarbon breakdown. The aerobic pathway typically proceeds through the formation of cis-2,3-dihydro-2,3-dihydroxybiphenyl, which is then converted to 2,3-dihydroxybiphenyl. Subsequent meta-cleavage of the ring leads to the formation of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA), which is further hydrolyzed to benzoic acid and 2-hydroxypenta-2,4-dienoate.

Comamonas testosteroni is a metabolically versatile bacterium known for its ability to degrade a wide array of aromatic compounds, including biphenyl and its hydroxylated derivatives. wikipedia.orgnih.gov Strains of C. testosteroni possess the bph gene cluster, which encodes the enzymes of the biphenyl catabolic pathway. asm.orgnih.gov This pathway enables the bacterium to aerobically metabolize biphenyl, often using it as a co-substrate for the degradation of more complex compounds like polychlorinated biphenyls (PCBs). taylorfrancis.com The enzymes in C. testosteroni can transform various hydroxybiphenyls, demonstrating a broad substrate specificity. nih.govresearchgate.net

On the other hand, the genus Desulfotomaculum is primarily associated with anaerobic degradation processes.

Anaerobic Biodegradation Pathways of Biphenyls

In anoxic environments, such as deep sediments and contaminated aquifers, anaerobic biodegradation becomes the primary mechanism for the breakdown of biphenyl.

Under sulfate-reducing conditions, certain microorganisms can utilize biphenyl as an electron donor while reducing sulfate. oup.comnih.gov Enrichment cultures have demonstrated the complete oxidation of biphenyl to carbon dioxide under these conditions. oup.com A key intermediate identified in the anaerobic degradation of biphenyl is biphenyl-4-carboxylic acid. oup.comnih.govoup.com This finding is consistent with the general mechanism of anaerobic degradation of aromatic hydrocarbons, where the molecule is first activated by carboxylation before further breakdown of the ring structure. oup.com

The genus Desulfotomaculum, a group of Gram-positive, sulfate-reducing bacteria, has been implicated in the anaerobic degradation of biphenyl. oup.comoup.comwikipedia.org Cultures dominated by species related to Desulfotomaculum have been shown to oxidize biphenyl. oup.com The exact mechanism and interaction between different species within these consortia are still under investigation, but it is clear that these bacteria play a crucial role in the anaerobic metabolism of biphenyl in sulfate-rich environments. oup.com Studies using inhibitors have further suggested the importance of sulfate-reducing bacteria in the anaerobic breakdown of biphenyl in environments like paddy soils. nih.gov

Photooxidative Degradation of Biphenyl in Air via Hydroxyl Radicals.

In the atmosphere, biphenyl is subject to photooxidative degradation, primarily through reactions with hydroxyl (•OH) radicals. This process is a significant removal mechanism for biphenyl that volatilizes into the air. The reaction with photochemically produced hydroxyl radicals initiates the breakdown of the biphenyl molecule, leading to the formation of various degradation products. The rate of this reaction determines the atmospheric lifetime of biphenyl. While specific data for 2-([1,1'-Biphenyl]-4-yl)acetaldehyde is not available, the biphenyl moiety would be susceptible to similar photooxidative processes.

Evolutionary Studies of Bacterial Biphenyl Degradation Pathways

The ability of bacteria to degrade biphenyl and its derivatives, including polychlorinated biphenyls (PCBs), is a relatively recent evolutionary development, driven by the introduction of these xenobiotic compounds into the environment. researchgate.netfrontiersin.org The genetic architecture for these degradation pathways is primarily shaped by evolutionary mechanisms such as horizontal gene transfer (HGT). frontiersin.org Bacteria capable of degrading these compounds are valuable models for studying microbial adaptation because they appear to have evolved these capabilities shortly after the environmental release of such chemicals. frontiersin.orgnih.gov

The biphenyl catabolic pathway, often encoded by bph genes, is ancient and may have originally been involved in the degradation of naturally occurring plant secondary metabolites like lignin, which contains biphenyl structures. frontiersin.org The initial enzyme in this pathway, biphenyl dioxygenase, is known to act on plant-derived flavonoids. frontiersin.org This pre-existing genetic framework likely provided a foundation for bacteria to adapt to degrading anthropogenic biphenyl compounds. frontiersin.org

Analysis of micro-synteny conservation and horizontal gene transfer in the acquisition of degradation pathways

The evolution and dissemination of biphenyl degradation capabilities among diverse bacterial populations are heavily reliant on Horizontal Gene Transfer (HGT). frontiersin.orgnih.gov This process is facilitated by mobile genetic elements (MGEs) such as plasmids, transposons, and integrative and conjugative elements (ICEs), which carry the necessary gene clusters (bph genes) for the catabolic pathway. frontiersin.orgnih.gov Analysis of bacterial genomes reveals that HGT is a primary contributor to the evolution of the genetic architecture required for xenobiotic degradation. frontiersin.org

Micro-synteny analysis, which examines the conservation of gene order in small genomic regions, provides insights into the evolutionary history of these degradation pathways. nih.gov In the context of biphenyl degradation, the bph gene clusters often show a conserved organization, even when transferred between different bacterial species. researchgate.net For instance, degradative ICEs carrying bph genes often share a common core region, while the catabolic genes themselves, which are related to the same substrate, exhibit nearly 100% identity. frontiersin.org However, variations are observed in the transmission module genes, suggesting a modular evolution where catabolic functions are inserted into different MGEs. frontiersin.org

Studies have shown that these bph gene clusters can be integrated into different genomic contexts, sometimes alongside other catabolic genes, such as those for salicylate (B1505791) (sal) degradation. researchgate.net This modularity and transferability allow bacteria to rapidly acquire and assemble new metabolic pathways to adapt to environmental contaminants. frontiersin.org The presence of these gene clusters on plasmids has been demonstrated; for example, the pSK4 plasmid in Cupriavidus sp. SK-4 carries PCB-degrading genes and can be mobilized into other bacteria like Pseudomonas putida. frontiersin.orgnih.gov This evidence underscores the critical role of HGT in spreading biphenyl degradation capacity throughout microbial communities, enabling them to respond to pollution. researchgate.netfrontiersin.org

Bioremediation Potential of Mixed Microbial Cultures for Biphenyl Compounds

The use of mixed microbial cultures, or consortia, often proves more effective for the bioremediation of biphenyl compounds and PCBs than pure cultures. researchgate.net This is because complex mixtures of congeners may not be easily degraded by a single microbial strain. researchgate.net A consortium can provide a wider range of enzymatic capabilities, allowing for more complete degradation of the pollutants. researchgate.netresearchgate.net

Research has demonstrated the effectiveness of combining different bacterial strains. For instance, a two-membered mixed culture of Rhodococcus sp. and Stenotrophomonas maltophilia achieved the highest biodegradation rate (70%) of seven specific PCB congeners. researchgate.net A seven-membered mixed culture also showed significant, albeit slightly lower, degradation (58%), with the advantage of being more similar to naturally occurring microflora and providing more consistent results. researchgate.net The periodic re-inoculation of the contaminated media can further enhance the extent of PCB biodegradation. researchgate.net

Mixed cultures can also involve sequential anaerobic and aerobic processes. Anaerobic bacteria can dechlorinate highly chlorinated biphenyls, making them more susceptible to degradation by aerobic bacteria. researchgate.netnih.gov A study using a concurrent bioaugmentation approach with the anaerobic halorespiring bacterium Dehalobium chlorocoercia DF1 and the aerobic bacterium Burkholderia xenovorans LB400 resulted in an 80% decrease in PCB mass in contaminated sediment after 120 days. nih.gov This highlights the synergistic potential of combining different metabolic capabilities to remediate complex PCB mixtures. nih.gov

The table below summarizes findings from studies on mixed microbial cultures for biphenyl compound degradation.

Microbial Culture CompositionTarget Compound(s)Key Findings
Rhodococcus sp. and Stenotrophomonas maltophilia7 defined PCB congenersAchieved 70% biodegradation; effectiveness depended on the biomass ratio of the strains. researchgate.net
Seven-membered mixed cultureDelor 103 (PCB mixture)Resulted in 58% biodegradation, offering stability and similarity to natural microflora. researchgate.net
Dehalobium chlorocoercia DF1 (anaerobic) and Burkholderia xenovorans LB400 (aerobic)Weathered Aroclor-contaminated sedimentConcurrent bioaugmentation led to an 80% decrease in total PCB mass within 120 days. nih.gov

Environmental Significance of Biphenyl Metabolism in Pollution Remediation

Biphenyl metabolism in microorganisms is of immense environmental significance as it forms the basis for the natural attenuation and engineered bioremediation of hazardous pollutants like PCBs. nih.govuchile.cl PCBs are persistent organic pollutants (POPs) that are toxic, resist degradation, and bioaccumulate in food webs, posing a risk to ecosystems and human health. semanticscholar.orgnih.gov Microbial degradation is the primary transformation pathway for these compounds in the environment. semanticscholar.org

The bacterial biphenyl catabolic pathway can break down less-chlorinated PCBs, converting them into less toxic intermediates like chlorobenzoates. uchile.cl While single organisms may not be able to completely mineralize all PCB congeners, microbial consortia can act synergistically to degrade complex mixtures. researchgate.netnih.gov This metabolic potential is a cornerstone of bioremediation strategies, which are considered environmentally friendly and cost-effective alternatives to physical or chemical treatments. nih.gov

Bioremediation can be enhanced through bioaugmentation, the introduction of specific microorganisms to a contaminated site, and biostimulation, the addition of nutrients or inducers (like biphenyl) to stimulate the activity of indigenous degraders. researchgate.netnih.gov The ultimate goal is to convert toxic pollutants into harmless products such as carbon dioxide and water. uchile.cl The ability of microorganisms to metabolize biphenyl and its chlorinated derivatives is crucial for reducing the environmental load and risk associated with these persistent chemicals. nih.govsemanticscholar.org

Q & A

Q. How can this compound serve as a precursor for chiral ligands or catalysts?

  • Synthetic Chemistry :
  • Asymmetric Reduction : Convert the aldehyde to (R)- or (S)-alcohols using chiral catalysts (e.g., CBS reduction). Characterize enantiomeric excess (ee) via chiral HPLC .
  • Coordination Studies : Screen transition metals (Pd, Rh) for catalytic activity in cross-coupling reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.